methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are important heterocyclic compounds that are widely used in various fields such as pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoacetate moiety to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the oxoacetate moiety can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s electron-rich nature allows it to participate in various chemical interactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-thienyl)-2-oxoacetate: Similar structure but lacks the cyclopropyl group.
Ethyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-cyclopropylfuran-2-yl)-2-oxoacetate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 2-(3-cyclopropylthiophen-2-yl)-2-oxoacetate is unique due to the presence of both the cyclopropyl group and the oxoacetate moiety, which can significantly influence its chemical properties and potential applications. The combination of these functional groups with the thiophene ring makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1824083-49-9 |
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Molecular Formula |
C10H10O3S |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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